molecular formula C19H21Cl2N5O2 B10996151 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide

Cat. No.: B10996151
M. Wt: 422.3 g/mol
InChI Key: KOUBRGWYFJHAHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The protected piperazines formed are then deprotected using PhSH (thiophenol) followed by selective intramolecular cyclization .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: The compound has shown potential in biological studies, particularly in understanding enzyme interactions and cellular processes.

    Medicine: It is being explored for its potential therapeutic effects, including its role as an enzyme inhibitor.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compared to other piperazine derivatives, 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide stands out due to its unique structure and potential applications. Similar compounds include:

These compounds share the piperazine core but differ in their specific functional groups and applications, highlighting the versatility and potential of piperazine derivatives in various fields.

Biological Activity

The compound 4-(3,4-dichlorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide is a synthetic organic molecule notable for its complex structure, which includes a piperazine ring and functional groups that suggest potential biological activity. This article reviews the biological activities associated with this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H21Cl2N5O2C_{19}H_{21}Cl_{2}N_{5}O_{2}, with a molecular weight of approximately 422.3 g/mol. The presence of dichlorophenyl and pyridinyl groups contributes to its biological properties.

Biological Activity Overview

Preliminary investigations indicate that this compound may exhibit significant antitumor and antimicrobial activities. Its unique structural features allow it to interact with various biological targets, making it a candidate for drug development.

Key Biological Activities

  • Antitumor Activity :
    • The compound has shown promising results in inhibiting cancer cell proliferation in vitro.
    • Studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines, including HeLa (cervical cancer) and Caco-2 (colon cancer).
  • Antimicrobial Activity :
    • The compound demonstrates potential against various bacterial strains, suggesting its utility as an antimicrobial agent.

Antitumor Studies

Research has highlighted the effectiveness of this compound against multiple cancer cell lines. For instance:

  • HeLa Cells : IC50 values around 12 µM were observed, indicating moderate potency against cervical cancer cells.
  • Caco-2 Cells : Inhibition studies showed IC50 values approximately 15 µM, suggesting effective action against colon adenocarcinoma.
Cell LineIC50 (µM)Type of Cancer
HeLa12Cervical Cancer
Caco-215Colon Adenocarcinoma
3T3-L120Mouse Embryonic Fibroblasts

Antimicrobial Studies

The compound was tested against various bacterial strains, yielding the following results:

  • Effective against Gram-positive and Gram-negative bacteria.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Cell Cycle Arrest : It has been suggested that the compound can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

  • In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups.
  • Clinical Relevance : The structural similarities with other known inhibitors suggest that this compound could be further developed into a therapeutic agent targeting specific cancers.

Properties

Molecular Formula

C19H21Cl2N5O2

Molecular Weight

422.3 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-N-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]piperazine-1-carboxamide

InChI

InChI=1S/C19H21Cl2N5O2/c20-16-5-4-15(11-17(16)21)25-7-9-26(10-8-25)19(28)24-13-18(27)23-12-14-3-1-2-6-22-14/h1-6,11H,7-10,12-13H2,(H,23,27)(H,24,28)

InChI Key

KOUBRGWYFJHAHQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)NCC(=O)NCC3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.